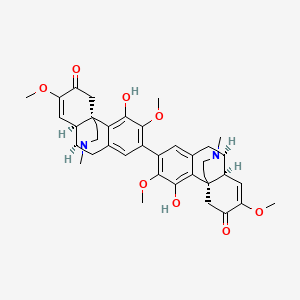

2,2'-Disinomenine

Description

2,2'-Disinomenine is a dimeric morphinan alkaloid with the molecular formula C₃₈H₄₄N₂O₈ and a molecular weight of 656.80 g/mol . Its IUPAC name reflects a complex tetracyclic structure with hydroxyl, methoxy, and ketone functional groups. This compound is derived from Sinomenium acutum, a plant used in traditional medicine for rheumatoid arthritis (RA) treatment . Key properties include a topological polar surface area (TPSA) of 118.00 Ų, moderate lipophilicity (XLogP: 4.00), and hydrogen-bonding capacity (10 acceptors, 2 donors) .

Properties

Molecular Formula |

C38H44N2O8 |

|---|---|

Molecular Weight |

656.8 g/mol |

IUPAC Name |

(1R,9S,10S)-3-hydroxy-5-[(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-5-yl]-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |

InChI |

InChI=1S/C38H44N2O8/c1-39-9-7-37-17-27(41)29(45-3)15-23(37)25(39)13-19-11-21(35(47-5)33(43)31(19)37)22-12-20-14-26-24-16-30(46-4)28(42)18-38(24,8-10-40(26)2)32(20)34(44)36(22)48-6/h11-12,15-16,23-26,43-44H,7-10,13-14,17-18H2,1-6H3/t23-,24-,25+,26+,37-,38-/m1/s1 |

InChI Key |

HPPAEVBARLOWJB-QULPKBGFSA-N |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=CC(=C(C(=C34)O)OC)C5=C(C(=C6C(=C5)C[C@H]7[C@@H]8[C@@]6(CCN7C)CC(=O)C(=C8)OC)O)OC)OC |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=CC(=C(C(=C34)O)OC)C5=C(C(=C6C(=C5)CC7C8C6(CCN7C)CC(=O)C(=C8)OC)O)OC)OC |

Synonyms |

2,2'-disinomenine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues of Sinomenine

Sinomenine (C₁₉H₂₃NO₄; MW: 329.39 g/mol) is the monomeric precursor of 2,2'-Disinomenine and the primary bioactive alkaloid in Caulis Sinomenii. Below is a comparative analysis with its derivatives:

Key Differences in Fragmentation and Stability

Mass spectrometry studies reveal that 2,2'-Disinomenine (m/z 657.3134) exhibits a fragmentation pattern distinct from monomeric analogs. For example:

- 2,2'-Disinomenine: Dominant loss of C₃H₇N (m/z 600.2596, 100% abundance) .

- Sinomenine: Lower abundance of the same fragment (22%) .

- Dihydrosinomenine: Shows reduced product ion abundance (~10%) for key fragments, indicating structural stabilization via hydrogenation .

Pharmacological and Therapeutic Comparison

- Anti-inflammatory Activity: Both sinomenine and 2,2'-Disinomenine inhibit NF-κB, but the dimer exhibits broader target engagement (e.g., HIF-1α, proteasome components) .

- RA Treatment Efficacy: Sinomenine is clinically approved, while 2,2'-Disinomenine’s larger size may limit bioavailability despite higher potency in vitro .

- Toxicity: Sinomenine has documented hepatotoxicity risks, whereas 2,2'-Disinomenine shows lower acute oral toxicity in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.